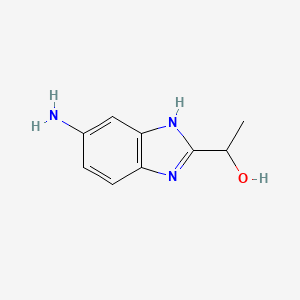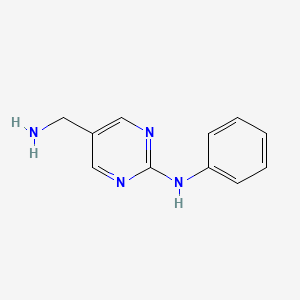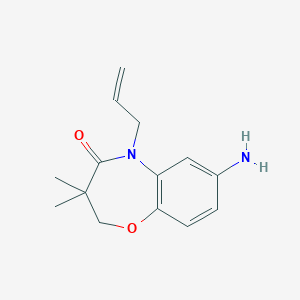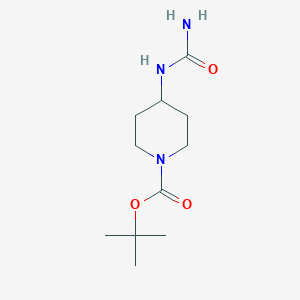
Tert-butyl 4-(carbamoylamino)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(carbamoylamino)piperidine-1-carboxylate is a chemical compound with the CAS Number: 646071-42-3 . It has a molecular weight of 243.31 . The IUPAC name for this compound is tert-butyl 4-[(aminocarbonyl)amino]-1-piperidinecarboxylate . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-4-8(5-7-14)13-9(12)15/h8H,4-7H2,1-3H3,(H3,12,13,15) . The SMILES string is CC©©OC(=O)N1CCC(NC(N)=O)CC1 .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 208-209°C .Scientific Research Applications
Synthesis of Enantiopure Derivatives
The compound serves as a precursor in the synthesis of enantiopure derivatives like 4-hydroxypipecolate and 4-hydroxylysine, critical for medicinal chemistry. For instance, tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates have been prepared and used to synthesize cis-4-hydroxy delta-lactams, demonstrating the compound's utility in producing stereochemically complex structures (J. Marin et al., 2004).
Intermediate for Biologically Active Compounds
This chemical serves as an important intermediate in synthesizing various biologically active compounds. For example, it has been used to create intermediates for crizotinib, a significant anticancer drug, showcasing its role in drug development (D. Kong et al., 2016).
Key Intermediate of Vandetanib
It also acts as a key intermediate in synthesizing Vandetanib, further highlighting its importance in pharmaceutical synthesis. The optimization of its synthetic route emphasizes the compound's role in the efficient production of therapeutic agents (Min Wang et al., 2015).
Small Molecule Anticancer Drugs
Moreover, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a derivative, is an intermediate for small molecule anticancer drugs, emphasizing the compound's contribution to cancer research and treatment options (Binliang Zhang et al., 2018).
Structural and Biological Evaluations
Its derivatives have been synthesized and characterized, with some showing moderate antibacterial and anthelmintic activity. This suggests potential for further exploration in antimicrobial research (C. Sanjeevarayappa et al., 2015).
Safety and Hazards
The compound is considered hazardous. It is harmful if swallowed and may cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
tert-butyl 4-(carbamoylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-4-8(5-7-14)13-9(12)15/h8H,4-7H2,1-3H3,(H3,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJITBZVBYLUJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(1,3-Benzothiazol-2-yl)amino]ethyl}dimethylamine hydrochloride](/img/structure/B1518700.png)
![2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride](/img/structure/B1518702.png)
![(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B1518703.png)
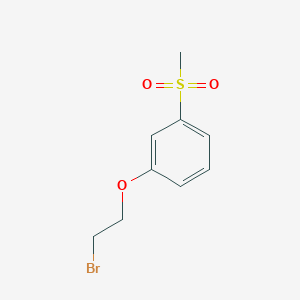
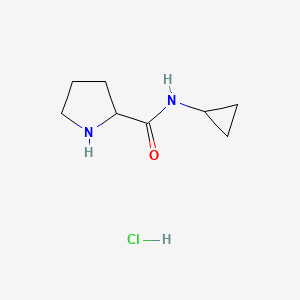
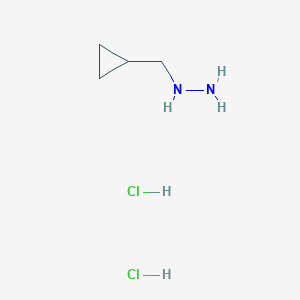

![2-{[2-(Diethylamino)ethyl]sulfanyl}acetic acid hydrochloride](/img/structure/B1518712.png)
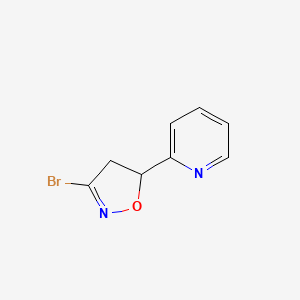
![5-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine hydroiodide](/img/structure/B1518715.png)
